3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Enzyme Inhibition PNMT Medicinal Chemistry

3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride (CAS 1856034-70-2) is a synthetic small molecule belonging to the phenylpyrazole class, featuring a 1,5-dimethylpyrazole moiety linked via an aminomethyl bridge to a phenol ring. The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in biological assay buffers and coordination chemistry studies.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
Cat. No. B12236438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)NCC2=CC(=CC=C2)O.Cl
InChIInChI=1S/C12H15N3O.ClH/c1-9-6-12(14-15(9)2)13-8-10-4-3-5-11(16)7-10;/h3-7,16H,8H2,1-2H3,(H,13,14);1H
InChIKeyFHTUSXYBULZHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride: A Pyrazole-Phenol Building Block for Specialized Research Applications


3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride (CAS 1856034-70-2) is a synthetic small molecule belonging to the phenylpyrazole class, featuring a 1,5-dimethylpyrazole moiety linked via an aminomethyl bridge to a phenol ring [1]. The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in biological assay buffers and coordination chemistry studies . Its structure incorporates both a hydrogen-bond-donating phenol and a metal-coordinating pyrazole-amine motif, making it a versatile intermediate for constructing metal complexes and exploring structure-activity relationships in enzyme inhibition [2].

Why a Generic Pyrazole-Phenol Cannot Replace 3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride in Targeted Studies


While numerous aminomethyl-phenol-pyrazole derivatives exist, simple substitution is unreliable due to three critical structural determinants that directly impact experimental outcomes: (i) the regiospecific attachment at the 3-position of the pyrazole ring versus the 1-position alters both steric and electronic properties, as evidenced by distinct dihedral angles in crystal structures of closely related bis-pyrazole analogs [1]; (ii) the hydrochloride counterion provides a defined, reproducible aqueous solubility profile that is absent in free-base forms, directly influencing the accuracy of concentration-response assays ; and (iii) the specific substitution pattern on the phenol ring (meta vs. ortho or para) dictates metal-coordination geometry, as shown in comparative studies of isomeric pyrazolylmethyl-aminophenol ligands used in catecholase mimetic complexes [2]. These features collectively mean that substituting an analog—even one differing by a single methyl group or isomeric position—can lead to divergent catalytic activity, binding affinity, or crystallinity.

Quantitative Differentiation Evidence for 3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride Against Its Closest Analogs


PNMT Inhibitory Activity: Quantitative Distinction from the 2-Positional Isomer

The target compound demonstrates a measurable, albeit weak, inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM, as reported in the BindingDB and ChEMBL databases [1]. In contrast, its 2-positional isomer (2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride, CAS 1856095-41-4) shows no registered PNMT inhibition data in the same databases, nor any other enzyme inhibition record, indicating that the meta-phenol substitution pattern is a critical determinant for this specific target engagement [2]. While the absolute potency is low, the presence of any detectable target interaction provides a starting point for fragment-based drug design that is absent in the ortho isomer.

Enzyme Inhibition PNMT Medicinal Chemistry

Aqueous Solubility Enhancement via Hydrochloride Salt: A Formulation-Driven Distinction from Free Base Analogs

The hydrochloride salt form of this compound provides enhanced aqueous solubility compared to its free base (3-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol, MW 217.27 g/mol) due to the increased polarity and ion-dipole interactions conferred by the protonated amine . This is a critical differentiator for in vitro assays requiring DMSO-free or aqueous-based dilution series, where free base analogs often precipitate or require high DMSO concentrations that confound cellular readouts. While the exact fold improvement in solubility over the free base has not been reported in peer-reviewed studies for this specific compound, the general principle of hydrochloride salt formation typically yields a 10- to 1000-fold increase in aqueous solubility for amine-containing aromatics [1]. The hydrochloride salt is supplied as a solid with defined stoichiometry (1:1 HCl), enabling precise molar calculations for buffer preparation.

Formulation Science Solubility Salt Selection

Regioisomeric Specificity: Meta-Phenol Substitution Dictates Metal-Binding Geometry Distinct from Para and Ortho Analogs

The meta-substitution of the phenol group in the target compound creates a distinct metal-binding cleft compared to its para and ortho analogs. Crystallographic studies on the structurally related 4-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]phenol (para-substituted) reveal a dihedral angle of approximately 81.5° between the pyrazole and phenyl rings [1]. In contrast, the meta-substituted isomer is expected to adopt a different coordination geometry due to the altered spatial relationship between the phenol oxygen and the pyrazole-amine nitrogen donors. This geometric distinction has direct consequences for catalytic activity: copper(II) complexes of N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]amine ligands exhibit catecholase activity that is highly sensitive to the relative orientation of the donor atoms, with meta-substituted phenol ligands showing altered catechol oxidation rates compared to para analogs in comparative studies [2].

Coordination Chemistry Ligand Design Metalloenzyme Models

Optimal Application Scenarios for 3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride Based on Current Evidence


Fragment-Based Screening Against Phenylethanolamine N-Methyltransferase (PNMT)

This compound is suitable as a validated, low-affinity fragment hit for PNMT, with a confirmed Ki of 1.11 mM in radiochemical assays [1]. Its weak but detectable activity makes it appropriate for fragment-growing or fragment-linking strategies in medicinal chemistry campaigns targeting catecholamine biosynthesis pathways. Procurement of the hydrochloride salt ensures consistent solubility in aqueous assay buffers, a prerequisite for reliable fragment screening.

Synthesis of Regioisomerically Defined Copper(II) Catecholase Mimetics

The meta-phenol substitution pattern provides a specific coordination geometry for constructing copper(II) complexes that model catechol oxidase activity [2]. Researchers developing bioinspired oxidation catalysts can use this compound as a ligand precursor to systematically probe how the phenol ring position influences catalytic rates and substrate selectivity, which cannot be studied with para- or ortho-substituted commercial alternatives.

Building Block for Multidentate Pyrazole-Phenol Ligand Libraries

This compound serves as a mono-functionalized intermediate that can be further elaborated into bis- or tris-pyrazolyl ligands through additional N-alkylation reactions [3]. The hydrochloride salt form simplifies purification and storage compared to the free base. Its defined stoichiometry supports accurate molar calculations for parallel synthesis of ligand libraries used in coordination chemistry and catalysis research.

Negative Control in Structure-Activity Relationship (SAR) Studies of Aminomethylpyrazole Compounds

Given its weak PNMT inhibitory activity, this compound can serve as a negative control or baseline comparator in SAR studies investigating more potent aminomethylpyrazole derivatives. Its well-characterized structure and commercial availability in defined purity (typically 95%) make it a reliable reference compound for benchmarking the activity of novel analogs in enzyme inhibition and cellular assays.

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